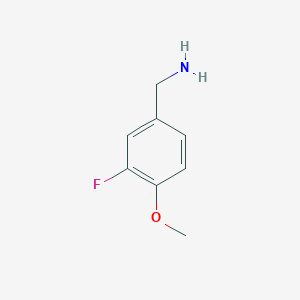

(3-Fluoro-4-methoxyphenyl)methanamine

説明

特性

IUPAC Name |

(3-fluoro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHAJNNLBSKSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559770 | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123652-95-9 | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Fluoro-4-methoxyphenyl)methanamine CAS number 123652-95-9 properties

An In-depth Technical Guide to (3-Fluoro-4-methoxyphenyl)methanamine (CAS: 123652-95-9)

Introduction

This compound, registered under CAS number 123652-95-9, is a substituted benzylamine derivative that serves as a critical structural motif and intermediate in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of a fluoro and a methoxy group on the phenyl ring imparts specific electronic and steric properties that are highly valuable for designing targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals. The strategic placement of the fluorine atom, a well-known bioisostere for hydrogen, can significantly influence metabolic stability, binding affinity, and membrane permeability of parent molecules, making this compound a cornerstone for developing novel pharmaceuticals.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification. These properties are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 123652-95-9 | [2][3][4] |

| Molecular Formula | C₈H₁₀FNO | [2][4][5] |

| Molecular Weight | 155.17 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Boiling Point | 234.9 ± 25.0 °C (Predicted) | [2][5] |

| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [2][6] |

| pKa | 9.04 ± 0.10 (Predicted) | [2][6] |

| Water Solubility | Immiscible | [2][6] |

| MDL Number | MFCD04116360 | [3][4][5] |

Spectroscopic Characterization

While raw spectral data is dependent on instrumentation and conditions, the expected spectroscopic signatures for structural verification are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic CH₂ protons, the methoxy (OCH₃) protons, and the amine (NH₂) protons. The aromatic region will display complex splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the eight carbon atoms. The carbon attached to the fluorine will exhibit a large coupling constant (J-CF), which is a definitive indicator of fluorination.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 155.17.

Synthesis and Reaction Mechanisms

The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitrile precursor, 3-fluoro-4-methoxybenzonitrile. This approach is efficient and yields the desired amine in high purity.

Recommended Synthetic Protocol: Reduction of a Nitrile

This protocol describes the catalytic hydrogenation of 3-fluoro-4-methoxybenzonitrile using Raney Nickel (Raney-Ni) as the catalyst.[2] The choice of Raney-Ni is strategic; it is a highly effective catalyst for nitrile reduction under moderate conditions, minimizing side reactions. Methanol is used as the solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation process.

Step-by-Step Methodology:

-

Preparation: To a solution of 3-fluoro-4-methoxybenzonitrile (1 equivalent) in methanol, add Raney Nickel (approximately 1:1 weight ratio with the nitrile).

-

Reaction: The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (or in this case, using the hydrogen-charged Raney-Ni) overnight.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting nitrile.

-

Workup: Upon completion, the solid Raney-Ni catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with additional methanol to recover any adsorbed product.

-

Isolation: The clarified filtrate is concentrated under reduced pressure to yield this compound as a yellow oil.[2] A typical reported yield for this process is around 90%.[2]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile building block. Its utility stems from the amine group, which provides a reactive handle for a wide range of chemical transformations.

-

Pharmaceutical Intermediates: The primary application of this compound is as a key intermediate in the synthesis of bioactive molecules.[5] It is particularly valuable in the development of drugs targeting neurological and psychiatric disorders, such as antidepressants, antipsychotics, and anxiolytics.[5] The fluoro-methoxy substitution pattern is often explored to optimize ligand interactions with neurotransmitter systems like serotonin and dopamine receptors.[5]

-

Medicinal Chemistry Scaffolding: In drug discovery, fluorine is often introduced to block metabolic pathways or to modulate the pKa of nearby functional groups, thereby improving pharmacokinetic profiles. This amine serves as a readily available scaffold to incorporate the 3-fluoro-4-methoxyphenyl moiety into lead compounds.[1][7]

-

Ligand Development: Researchers utilize this compound to create specialized ligands for studying receptor binding affinity and selectivity.[5] The well-defined structure allows for systematic modifications to probe the structure-activity relationships (SAR) of new chemical entities.

Safety, Handling, and Storage

Due to its chemical nature as a corrosive amine, proper handling and storage of this compound are imperative to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous and carries the following primary warnings:

The GHS pictogram associated with these hazards is GHS05 (Corrosion).[2]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid all skin contact.

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Ingestion can cause severe damage and perforation of tissues; seek immediate medical attention.[8]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

Storage Recommendations

-

Conditions: Store in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[5]

-

Atmosphere: The compound is sensitive to air.[2][6] It should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Container: Keep the container tightly sealed and store in a dark place to prevent degradation.[2][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

References

-

MySkinRecipes. This compound. [Link]

-

Win-Win Chemical. 123652-95-9 this compound. [Link]

-

Amazon Web Services. (3-Fluoro-4-(methoxymethyl)phenyl)methanamine hydrochloride. [Link]

-

PubChem. 4-Fluoro-3-methoxybenzylamine. [Link]

-

Amazon Web Services. General Experimental Procedures. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

PubMed. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]

- 3. 123652-95-9 this compound AKSci 4507AA [aksci.com]

- 4. CAS 123652-95-9 | this compound - Synblock [synblock.com]

- 5. This compound [myskinrecipes.com]

- 6. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [amp.chemicalbook.com]

- 7. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of (3-Fluoro-4-methoxyphenyl)methanamine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of (3-Fluoro-4-methoxyphenyl)methanamine (CAS No. 123652-95-9), a key intermediate in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes predicted data with established analytical principles to offer a robust profile of the compound. It details the molecular structure, physical and chemical properties, and provides authoritative, step-by-step protocols for their experimental determination. The guide emphasizes the causality behind experimental choices, ensuring a foundation of scientific integrity and practical utility for laboratory applications.

Introduction and Significance

This compound, also known as 3-Fluoro-4-methoxybenzylamine, is a substituted benzylamine derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom and a methoxy group on the aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound serves as a crucial building block in the synthesis of novel bioactive molecules, particularly those targeting neurological and psychiatric disorders.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, process development, formulation, and for predicting its behavior in biological systems.

This guide provides an in-depth analysis of these properties and the methodologies required for their empirical validation.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. The structural arrangement of atoms dictates the entirety of its chemical and physical behavior.

Figure 1: Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 123652-95-9 | [3][4] |

| Molecular Formula | C₈H₁₀FNO | [3][4] |

| Molecular Weight | 155.17 g/mol | [3][4] |

| MDL Number | MFCD04116360 | [3][4] |

| Synonyms | 3-Fluoro-4-methoxybenzylamine, 1-(3-fluoro-4-methoxyphenyl)methanamine | [3][5] |

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, from reaction kinetics to bioavailability. The data presented below are compiled from reputable chemical suppliers and databases. It is crucial to note that many of these values are computationally predicted and should be confirmed by empirical testing for mission-critical applications.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source(s) |

| Appearance | Colorless to light yellow liquid/oil | Based on supplier data and synthesis reports. | [3] |

| Boiling Point | 234.9 ± 25.0 °C at 760 mmHg | Predicted value. | [3][4][6] |

| Density | 1.127 ± 0.06 g/cm³ | Predicted value. | [3][6] |

| Water Solubility | Immiscible | Based on supplier data. | [3][6] |

| pKa | 9.04 ± 0.10 | Predicted value for the conjugate acid (R-NH₃⁺). | [3] |

| Refractive Index | 1.5280 | Predicted value. | [3][6] |

| Sensitivity | Air Sensitive | Recommended to handle under inert atmosphere. | [3] |

| Storage | 2-8°C, Keep in dark place, Inert atmosphere | Recommended storage conditions. | [2][3] |

Expected Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, methoxy, and amine protons.

-

Aromatic Protons (δ ≈ 6.8-7.2 ppm): Three protons on the benzene ring will appear in this region. Their splitting patterns will be complex due to coupling with each other and with the adjacent fluorine atom (²JH-F, ³JH-F).

-

Methoxy Protons (-OCH₃, δ ≈ 3.8 ppm): A sharp singlet integrating to three protons.

-

Benzylic Protons (-CH₂NH₂, δ ≈ 3.7 ppm): A singlet or a doublet (if coupled to amine protons) integrating to two protons.

-

Amine Protons (-NH₂, δ ≈ 1.5-2.5 ppm): A broad singlet integrating to two protons. The chemical shift can vary significantly with concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons (δ ≈ 110-155 ppm): Six distinct signals are expected. The carbons bonded to fluorine and oxygen will be significantly shifted. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JC-F).

-

Methoxy Carbon (-OCH₃, δ ≈ 55-56 ppm): A single peak.

-

Benzylic Carbon (-CH₂, δ ≈ 40-45 ppm): A single peak.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

N-H Stretch (≈ 3300-3400 cm⁻¹): A medium, often broad, pair of bands characteristic of a primary amine.

-

C-H Stretch (Aromatic, ≈ 3000-3100 cm⁻¹): Sharp peaks.

-

C-H Stretch (Aliphatic, ≈ 2850-2960 cm⁻¹): Sharp peaks corresponding to the -CH₂- and -OCH₃ groups.

-

C=C Stretch (Aromatic, ≈ 1500-1600 cm⁻¹): Multiple sharp bands.

-

C-O Stretch (Ether, ≈ 1250 cm⁻¹): A strong, characteristic band.

-

C-F Stretch (≈ 1000-1100 cm⁻¹): A strong band.

Methodologies for Experimental Verification

To ensure scientific rigor, predicted properties must be verified experimentally. The following section details standard, authoritative protocols for determining the key physicochemical properties of a liquid amine compound like this compound.

Boiling Point Determination

Causality: The boiling point is a fundamental physical property that indicates the volatility of a substance and is a criterion for purity. For a liquid, it is the equivalent of a melting point for a solid. The capillary method is a standard microscale technique that is efficient in its use of material.

Figure 3: Workflow for Solubility Determination (OECD 105 Flask Method).

Protocol: OECD 105 Flask Method

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: An excess amount of this compound is added to a known volume of reagent-grade water in a flask. The amount should be sufficient to ensure a saturated solution with visible excess of the compound after equilibration.

-

Equilibration: The flask is sealed and agitated at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient duration (typically 24 to 48 hours) to allow for the system to reach equilibrium. [7][8]4. Phase Separation: The mixture is allowed to settle. The aqueous phase is then carefully separated from the undissolved compound by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of the compound in the clear aqueous solution is determined using a suitable, validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The water solubility is reported as the mass concentration (e.g., in g/L or mg/L) at the specified temperature. [7][8]

pKa Determination

Causality: The pKa (acid dissociation constant) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid (R-CH₂NH₃⁺) determines the extent of its ionization at a given pH. This property is fundamental to understanding a drug's absorption and distribution, as ionization state affects membrane permeability and receptor binding. Potentiometric titration is a robust and direct method for determining pKa.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a dilute, aqueous solution of this compound of known concentration (e.g., 0.05 M). Due to its low water solubility, a co-solvent like methanol or ethanol may be required.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. [9]4. Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). [9]This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage. H318 - Causes serious eye damage. [3]* Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician. [3]* Transport Information: UN Number: 2735, Hazard Class: 8, Packing Group: III. [3] It is designated as air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark, and dry place.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties. This guide has consolidated available predicted data and provided a framework for its experimental validation through authoritative protocols. By understanding and empirically confirming these properties, researchers can optimize reaction conditions, develop robust analytical methods, and accelerate the drug discovery and development process.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

ChemBK. (3-Fluoro-4-methoxyphenyl) - Physico-chemical Properties. Available at: [Link]

-

thinkSRS.com. Melting Point Determination. Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

SSERC. Melting point determination. Available at: [Link]

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at: [Link]

-

Scymaris. Water Solubility. Available at: [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. Available at: [Link]

-

ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Available at: [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Available at: [Link]

-

ResearchGate. Detailed procedure for calculating pKa. Available at: [Link]

-

DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]

- 4. CAS 123652-95-9 | this compound - Synblock [synblock.com]

- 5. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 8. rsc.org [rsc.org]

- 9. 1-{3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl}methanamine - C14H14FNO | CSCS00003142848 [chem-space.com]

The Strategic Incorporation of Fluorine in Benzylamine Derivatives: A Guide to Enhancing Bioactivity

Introduction: The Benzylamine Scaffold and the Fluorine Advantage

Benzylamine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their versatility allows for interaction with a diverse range of biological targets. However, the journey from a promising lead compound to a clinically successful drug is often fraught with challenges, including poor metabolic stability, suboptimal binding affinity, and unfavorable pharmacokinetic profiles. The strategic introduction of fluorine into the benzylamine scaffold has emerged as a powerful tool to overcome these hurdles.[2][3]

This technical guide delves into the multifaceted role of fluorine in modulating the bioactivity of benzylamine derivatives. We will explore the underlying physicochemical principles and provide practical insights for researchers, scientists, and drug development professionals. By understanding the causal relationships behind fluorine's effects, we can move beyond serendipitous discovery towards the rational design of more effective and safer therapeutics.

Pillar 1: Fortifying the Fortress - Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][5] Benzylamine derivatives are often susceptible to oxidative metabolism by cytochrome P450 enzymes, typically at aromatic positions or the benzylic carbon. The introduction of a fluorine atom at these vulnerable sites can effectively block metabolic attack.

The rationale behind this "metabolic blocking" effect lies in the strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[2][6] The high electronegativity of fluorine polarizes the C-F bond, making it less susceptible to enzymatic oxidation.[6] This simple substitution can dramatically increase the half-life of a compound, leading to improved bioavailability and allowing for less frequent dosing.[7][8]

For instance, if a benzylamine derivative is found to undergo hydroxylation at the para-position of the phenyl ring, the introduction of a fluorine atom at that specific position can prevent this metabolic pathway.[2] This strategy not only improves the pharmacokinetic profile but can also prevent the formation of potentially toxic metabolites.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay

A crucial step in evaluating the impact of fluorination is to assess the metabolic stability of the synthesized derivatives. A standard in vitro assay using liver microsomes provides a reliable and efficient method for this purpose.

Objective: To determine the rate of metabolic degradation of fluorinated and non-fluorinated benzylamine derivatives.

Materials:

-

Test compounds (fluorinated and non-fluorinated benzylamine derivatives)

-

Liver microsomes (human, rat, or other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-warmed microsome mixture.

-

Start of Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

This protocol provides a quantitative measure of metabolic stability, allowing for a direct comparison between fluorinated and non-fluorinated analogues.

Pillar 2: Fine-Tuning the Fit - Modulating Receptor Binding Affinity

The introduction of fluorine can significantly influence the binding affinity of a benzylamine derivative to its biological target.[2][6] This modulation arises from a combination of steric and electronic effects that alter the way the molecule interacts with the protein's binding pocket.

Fluorine's small van der Waals radius (1.47 Å) allows it to act as a hydrogen mimic (1.20 Å) with minimal steric perturbation.[2] However, its high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment in the C-F bond, enabling unique non-covalent interactions.[2] These can include:

-

Hydrogen Bonds: The polarized fluorine atom can act as a weak hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The C-F dipole can engage in favorable interactions with polar residues in the binding pocket.

-

Orthogonal Multipolar Interactions: Fluorine can participate in favorable interactions with electron-rich aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan.

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of the benzylamine side chain, pre-organizing the molecule into a bioactive conformation that fits more snugly into the binding pocket.[9][10]

The position of fluorine substitution is critical. For instance, fluorination at the ortho, meta, or para position of the benzyl ring can lead to vastly different binding affinities for the same receptor.[11] A systematic exploration of these positional isomers is often a key strategy in lead optimization.

Experimental Protocol: Radioligand Binding Assay

To quantify the binding affinity of fluorinated benzylamine derivatives, a competitive radioligand binding assay is the gold standard.

Objective: To determine the inhibitory constant (Ki) of test compounds for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

-

Test compounds (fluorinated and non-fluorinated benzylamine derivatives) at various concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or vehicle (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay provides a quantitative measure of binding affinity, enabling a direct comparison of the potency of different fluorinated derivatives.

Pillar 3: Navigating the Biological Maze - Impact on Physicochemical Properties

Beyond metabolic stability and binding affinity, fluorination can profoundly alter key physicochemical properties of benzylamine derivatives, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) profile.[10][12]

Lipophilicity (LogP)

The effect of fluorine on lipophilicity is context-dependent.[13][14][15] While the introduction of a single fluorine atom to an aliphatic chain often decreases lipophilicity, fluorination of an aromatic ring typically increases it.[16][17][18] This is a critical consideration in drug design, as lipophilicity plays a major role in membrane permeability, plasma protein binding, and overall bioavailability.[13][15] Judicious use of fluorination can help to fine-tune the LogP of a benzylamine derivative into the optimal range for oral absorption and brain penetration.

Acidity/Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups.[10][19] For benzylamine derivatives, fluorination of the aromatic ring will decrease the basicity of the amine group.[19][20][21][22][23] This reduction in pKa can have several important consequences:

-

Improved Membrane Permeability: A lower pKa means that a larger fraction of the compound will be in its neutral, un-ionized form at physiological pH (around 7.4). The neutral form is more lipophilic and can more readily cross cell membranes.[2]

-

Reduced hERG Liability: A lower basicity can reduce the risk of off-target interactions with the hERG potassium channel, a common cause of cardiotoxicity.

The ability to modulate pKa through fluorination provides medicinal chemists with a powerful tool to optimize the ADME properties of benzylamine derivatives.

Data Presentation: The Impact of Fluorination on Physicochemical Properties

To illustrate the effects of fluorination, consider the following hypothetical data for a series of benzylamine derivatives:

| Compound | Substitution | LogP | pKa | In Vitro t½ (min) | Receptor Ki (nM) |

| 1 | H | 2.5 | 9.2 | 15 | 50 |

| 2 | 4-F | 2.8 | 8.7 | 60 | 25 |

| 3 | 3,4-diF | 3.1 | 8.3 | >120 | 15 |

| 4 | 4-CF₃ | 3.5 | 8.1 | >120 | 5 |

This table clearly demonstrates how systematic fluorination can lead to predictable changes in key drug-like properties, ultimately resulting in a compound with a more desirable overall profile.

Visualization of Key Concepts

Metabolic Blocking by Fluorination

Caption: Fluorine at a metabolic hotspot blocks oxidation.

Fluorine-Mediated Receptor Interactions

Caption: Fluorine enhances binding through multiple interactions.

Conclusion: A Versatile Tool for Rational Drug Design

The strategic incorporation of fluorine is an indispensable tool in the optimization of benzylamine derivatives. By understanding the fundamental principles of how fluorine influences metabolic stability, receptor binding, and physicochemical properties, medicinal chemists can rationally design molecules with improved therapeutic potential. The self-validating nature of the described experimental protocols ensures that the impact of each fluorination step is rigorously assessed, leading to a data-driven approach to drug discovery. As our understanding of fluorine's unique properties continues to grow, so too will its importance in developing the next generation of innovative medicines.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy & Pharmacology International Journal. Retrieved January 3, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1978-1996. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4415–4426. [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Meziane, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5489. [Link]

-

Wessjohann, L. A., et al. (2019). Structure-Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety. ChemMedChem, 14(15), 1392-1402. [Link]

-

Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 59(19), 7354-7358. [Link]

-

PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved January 3, 2026, from [Link]

-

Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2223-2233. [Link]

-

Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie, 132(19), 7420-7424. [Link]

-

PubChem. (n.d.). (2-Fluorophenyl)benzylamine. Retrieved January 3, 2026, from [Link]

-

Linclau, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1002-1031. [Link]

-

Mach, R. H., et al. (1996). Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Nuclear Medicine and Biology, 23(6), 793-805. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal, 17. [Link]

-

Jansa, J., et al. (2016). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules, 21(11), 1545. [Link]

-

Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Gouverneur, V., & Tredwell, M. (2012). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 10(40), 7983-7999. [Link]

-

Myers, A. G., et al. (2022). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. [Link]

-

Gupta, O. D. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Bioactive Compounds, 15(4), 378-383. [Link]

-

Myers, A. G., et al. (2022). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Chemistry, 14(11), 1297-1303. [Link]

-

The role of fluorine in medicinal chemistry. (2018). Expert Opinion on Drug Discovery, 13(12), 1147-1157. [Link]

-

Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(23), 16955-16975. [Link]

-

Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 538-552. [Link]

-

Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. (2021). Journal of the American Chemical Society, 143(4), 1894-1901. [Link]

-

C–F bond functionalizations via fluorinated carbenes. (2022). Chemical Society Reviews, 51(15), 6431-6449. [Link]

-

Benzylic C(sp3)–H fluorination. (2022). Chemical Communications, 58(73), 10145-10159. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 705. [Link]

-

Bioactive compounds containing benzylamines. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

FDA approved fluorine-containing drugs in 2023. (2024). Journal of Fluorine Chemistry, 277, 110362. [Link]

-

FLUORINE SUBSTITUTION AND COMPLEXATION EFFECTS ON FLEXIBILITY AND TUNNELING PATHWAYS: THE ROTATIONAL SPECTRUM 2-FLUOROBENZYLAMINE AND BENZYLAMINE-WATER. (n.d.). Knowledge Bank. Retrieved January 3, 2026, from [Link]

-

Case studies of fluorine in drug discovery. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

O'Hagan, D., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Journal of Organic Chemistry, 87(8), 5226-5235. [Link]

-

Meziane, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5489. [Link]

-

(A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 3, 2026, from [Link]

-

Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. (n.d.). ACS Fall 2025. Retrieved January 3, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (n.d.). Chair of Analytical Chemistry. Retrieved January 3, 2026, from [Link]

-

The pKa values of PFOA and other highly fluorinated carboxylic acids. (2008). Environmental Science & Technology, 42(11), 4173-4178. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 15. d-nb.info [d-nb.info]

- 16. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 19. researchgate.net [researchgate.net]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 22. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 23. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of (3-Fluoro-4-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Fluoro-4-methoxyphenyl)methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.[1] Its structural complexity, featuring a trifunctionalized aromatic ring, necessitates a robust and multi-faceted analytical approach for unambiguous identification and characterization. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the foundational knowledge to interpret and leverage this data for quality control, reaction monitoring, and structural elucidation in their drug discovery and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

This compound, with the CAS Number 123652-95-9, molecular formula C₈H₁₀FNO, and a molecular weight of 155.17 g/mol , serves as a critical intermediate in the synthesis of a wide range of biologically active molecules.[2][3] The presence of a fluorine atom, a methoxy group, and a benzylic amine moiety imparts unique physicochemical properties that are often sought after in drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy and amine groups provide key hydrogen bonding and ionic interaction points. Its application is particularly prominent in the development of compounds targeting neurotransmitter systems.[1]

Given its importance, a thorough understanding of its spectroscopic signature is paramount for ensuring the identity and purity of this starting material and for tracking its transformation through multi-step synthetic sequences. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of this versatile building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain high-resolution NMR spectra, proper sample preparation is crucial. The following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved to avoid peak broadening.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a highly sensitive nucleus, so acquisition times are typically short.

-

Predicted ¹H NMR Spectrum and Interpretation

While experimental data is the gold standard, a predicted ¹H NMR spectrum can be a powerful tool for initial assessment. Based on the analysis of structurally similar compounds, the following proton signals are anticipated for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| Aromatic H (H-2) | ~7.1-7.3 | Doublet of doublets (dd) | 1H | Ortho to the fluorine and meta to the aminomethyl group. The fluorine will cause a significant ortho coupling, and the adjacent aromatic proton will cause a smaller meta coupling. |

| Aromatic H (H-5) | ~6.9-7.1 | Doublet (d) | 1H | Ortho to the aminomethyl group and meta to the fluorine. The coupling will primarily be with the adjacent aromatic proton. |

| Aromatic H (H-6) | ~6.8-7.0 | Doublet of doublets (dd) | 1H | Ortho to both the methoxy group and an aromatic proton, and meta to the fluorine. This will result in complex splitting. |

| Methoxy (-OCH₃) | ~3.8-3.9 | Singlet (s) | 3H | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |

| Benzylic (-CH₂NH₂) | ~3.7-3.8 | Singlet (s) or Doublet (d) | 2H | Protons on the carbon adjacent to the aromatic ring and the nitrogen atom. The signal may appear as a singlet if there is no significant coupling to the amine protons, or a doublet if coupling is observed. |

| Amine (-NH₂) | ~1.5-2.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is often broad. |

Caption for Diagram 1: Predicted ¹H NMR Splitting Pattern for the Aromatic Region of this compound.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C-F (C-3) | ~150-155 (d, ¹JCF ≈ 240-250 Hz) | The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will exhibit a large one-bond coupling constant. |

| C-OCH₃ (C-4) | ~145-150 (d, ²JCF ≈ 10-15 Hz) | This carbon is attached to the oxygen of the methoxy group and will be downfield. It will also show a smaller two-bond coupling to the fluorine. |

| C-CH₂NH₂ (C-1) | ~130-135 (d, ³JCF ≈ 5-8 Hz) | The ipso-carbon bearing the aminomethyl group. |

| C-H (Aromatic) | ~110-125 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the electronic effects of the substituents and coupling to fluorine. |

| -OCH₃ | ~55-60 | Characteristic chemical shift for a methoxy carbon. |

| -CH₂NH₂ | ~40-45 | The benzylic carbon will be in this region, shifted downfield by the adjacent aromatic ring and nitrogen atom. |

Predicted ¹⁹F NMR Spectrum and Interpretation

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing components of a sample.

-

Predicted Chemical Shift: For an aromatic C-F bond, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃. The exact position will be influenced by the other substituents on the ring.

-

Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It is expected to appear as a doublet of doublets due to coupling with the ortho proton (H-2) and the meta proton (H-4).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

This compound is a liquid at room temperature, making sample preparation straightforward.

-

Sample Preparation: A neat (undiluted) sample can be analyzed by placing a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |

| Amine (N-H) | 3300-3500 | Two medium-intensity, sharp peaks | Asymmetric and symmetric stretching of the primary amine.[4][5] |

| Aromatic C-H | 3000-3100 | Weak to medium, sharp peaks | C-H stretching. |

| Aliphatic C-H | 2850-3000 | Medium-intensity, sharp peaks | C-H stretching of the -CH₂- and -OCH₃ groups. |

| Aromatic C=C | 1500-1600 | Medium to strong, sharp peaks | C=C stretching in the aromatic ring. |

| C-N | 1250-1335 | Medium to strong | C-N stretching of the aromatic amine.[5][6] |

| C-O (Aryl ether) | 1200-1275 (asymmetric) and 1000-1075 (symmetric) | Strong | C-O stretching. |

| C-F | 1000-1400 | Strong | C-F stretching. This band can sometimes be difficult to distinguish in a complex spectrum. |

| N-H Bend | 1580-1650 | Medium | N-H bending (scissoring) of the primary amine.[5] |

| N-H Wag | 665-910 | Broad, strong | Out-of-plane N-H bending.[5] |

Caption for Diagram 2: Workflow for the Spectroscopic Analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like this compound.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for a mixture, through a gas chromatograph (GC-MS).

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][7]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Predicted Mass Spectrum and Interpretation

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 155, corresponding to the molecular weight of the compound. Due to the presence of a nitrogen atom, the molecular weight is odd, which is consistent with the Nitrogen Rule.

-

Isotopic Peaks: The M+1 peak will be present due to the natural abundance of ¹³C.

-

Fragmentation Pattern: The high energy of EI will cause the molecular ion to fragment. Key predicted fragments include:

-

m/z 125: Loss of the amine group (-NH₂) and a hydrogen atom.

-

m/z 95: Loss of the entire aminomethyl group (-CH₂NH₂).

-

m/z 140: Loss of a methyl radical (•CH₃) from the methoxy group is less likely but possible.

-

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable benzylic cation.

-

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. NMR spectroscopy elucidates the precise atomic connectivity and electronic environment, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide, by providing detailed protocols and predicted spectral interpretations, serves as a valuable resource for scientists working with this important building block, ensuring the integrity of their research and the quality of their synthesized molecules.

References

-

ChemBK. (3-Fluoro-4-methoxyphenyl). Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Emory University. Mass Spectrometry Ionization Methods. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]

- 4. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzenemethanamine, 4-methoxy- [webbook.nist.gov]

- 7. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR [m.chemicalbook.com]

Solubility and stability of (3-Fluoro-4-methoxyphenyl)methanamine

An In-Depth Technical Guide to the Solubility and Stability of (3-Fluoro-4-methoxyphenyl)methanamine

Authored by: A Senior Application Scientist

Foreword: Proactive Profiling for Accelerated Drug Discovery

In the landscape of modern drug development, particularly in the synthesis of novel chemical entities, the adage "forewarned is forearmed" holds profound significance. The journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which can be anticipated and mitigated through rigorous early-stage characterization. It is with this proactive mindset that we approach the study of this compound. As a key building block in medicinal chemistry, its inherent physicochemical properties—namely solubility and stability—are not mere data points; they are foundational pillars upon which successful drug formulation, efficacy, and safety are built.

This guide is structured to move beyond a simple recitation of facts. Instead, it aims to provide a comprehensive framework for the experimental determination and interpretation of the solubility and stability profiles of this compound. We will delve into the causality behind experimental choices, presenting not just protocols, but self-validating systems for generating trustworthy and reproducible data. By grounding our methodologies in authoritative guidelines and established scientific principles, this document serves as a practical manual for researchers, scientists, and drug development professionals dedicated to advancing their understanding of this and other novel chemical entities.

Section 1: Physicochemical Landscape of this compound

A thorough understanding of a compound's intrinsic properties is the starting point for any rational drug development program. For this compound, its structure—a substituted benzylamine—suggests a certain profile of behavior in aqueous and organic media. The presence of a basic amine group, an aromatic ring, a fluoro substituent, and a methoxy group all contribute to its overall polarity, lipophilicity, and potential for ionization.

Predicted Physicochemical Properties

In the absence of extensive empirical data for this specific molecule, we can leverage well-regarded computational models to establish a theoretical baseline. These predictions, while not a substitute for experimental verification, are invaluable for guiding initial experimental design.

| Parameter | Predicted Value | Significance in Drug Development |

| pKa (strongest basic) | 9.2 - 9.8 | Governs the extent of ionization at physiological pH (7.4), which in turn dictates solubility, permeability, and potential for salt formation. |

| LogP | 1.5 - 2.0 | A measure of lipophilicity, influencing membrane permeability, protein binding, and solubility in non-polar environments. |

| Aqueous Solubility | Low to Moderate | Directly impacts bioavailability and the feasibility of developing aqueous-based formulations. The predicted basicity suggests a pH-dependent solubility profile. |

The Interplay of Structure and Properties

The predicted pKa of approximately 9.5 indicates that this compound will be predominantly protonated and thus positively charged at physiological pH. This cationic form is expected to exhibit higher aqueous solubility compared to the neutral form. The LogP value suggests a balanced character, with sufficient lipophilicity to favor membrane transport but not so high as to cause significant solubility issues in aqueous media. The fluorine and methoxy substituents further modulate the electronic and steric properties, influencing interactions with solvents and biological targets.

Section 2: A Framework for Empirical Solubility Determination

While predictions are informative, they must be confirmed through empirical testing. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a given solvent.

Experimental Workflow: Shake-Flask Solubility Assay

The following protocol outlines a robust method for determining the aqueous and organic solvent solubility of this compound.

Diagram of the Solubility Assessment Workflow

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the test solvent (e.g., purified water, phosphate-buffered saline at pH 7.4, ethanol, propylene glycol). The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles.

-

Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining undissolved micro-particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Section 3: Probing the Chemical Stability Profile

Understanding a compound's stability is paramount for defining its shelf-life, identifying compatible excipients, and predicting its in vivo fate. A forced degradation study is an indispensable tool for this purpose, intentionally exposing the compound to harsh conditions to accelerate its decomposition.

Forced Degradation Study Design

This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method. The conditions are based on the International Council for Harmonisation (ICH) guideline Q1A(R2).

Diagram of the Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of approximately 3% H₂O₂. Keep at room temperature.

-

Thermal Stress: Store aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80°C) protected from light.

-

Photolytic Stress: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

-

Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS). A stability-indicating method is one that can separate the parent compound from all its degradation products.

-

-

Data Interpretation:

-

Purity Assessment: Use the PDA detector to assess the peak purity of the parent compound at each time point. A decrease in peak purity suggests co-elution with a degradant.

-

Degradation Kinetics: Quantify the percentage of the parent compound remaining at each time point to determine the rate of degradation.

-

Degradant Identification: Use the MS data to obtain the mass-to-charge ratio of the degradation products, which provides clues to their structures.

-

Conclusion: A Foundation for Rational Development

The systematic evaluation of the solubility and stability of this compound is not a perfunctory exercise but a strategic imperative. The methodologies detailed in this guide provide a robust framework for generating the critical data needed to de-risk the progression of drug candidates incorporating this moiety. By understanding its pH-dependent solubility, its behavior in various solvents, and its susceptibility to degradation, development teams can make informed decisions regarding formulation strategies, analytical method development, and storage conditions. This foundational knowledge is indispensable for navigating the complex path from discovery to clinical application, ultimately increasing the probability of success for new therapeutic agents.

References

-

Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

The Strategic Deployment of (3-Fluoro-4-methoxyphenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-4-methoxyphenyl)methanamine has emerged as a valuable and strategically important building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom ortho to a methoxy group on a benzylamine scaffold, offers a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of the rationale behind its use, its synthetic utility, and a case study of its application in the development of the clinical candidate ORM-12741. Detailed experimental protocols for key transformations are also presented to provide a practical resource for researchers in the field.

Introduction: The Rationale for Fluorination and the 3-Fluoro-4-methoxy Substitution Pattern

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[1][2] The small size and high electronegativity of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4] Specifically, the 3-fluoro-4-methoxy substitution pattern on a phenyl ring offers a nuanced approach to molecular design. The fluorine atom can block metabolic oxidation at the 3-position and modulate the pKa of the amine, while the methoxy group can participate in key hydrogen bonding interactions within a receptor's binding pocket. This combination allows for fine-tuning of a molecule's properties to achieve the desired balance of potency, selectivity, and pharmacokinetic performance.

Physicochemical Properties and Synthesis of the Building Block

A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design.

| Property | Value |

| CAS Number | 123652-95-9 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Boiling Point | 234.9°C |

The synthesis of this compound is readily achievable from commercially available starting materials. A common and efficient route involves the reduction of 3-fluoro-4-methoxybenzonitrile.

Experimental Protocol: Synthesis of this compound

Diagram: Synthesis of this compound

Caption: Synthetic route to the target building block.

Materials:

-

3-Fluoro-4-methoxybenzonitrile

-

Raney Nickel (or an alternative reducing agent such as Lithium Aluminum Hydride or Hydrogen with a Palladium catalyst)

-

Methanol (or an appropriate solvent for the chosen reducing agent)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of 3-fluoro-4-methoxybenzonitrile (1.0 eq) in methanol, carefully add a catalytic amount of Raney Nickel slurry.

-

The reaction mixture is then subjected to hydrogenation (e.g., under a hydrogen atmosphere at a suitable pressure) or treated with an alternative reducing agent according to established procedures.

-

The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.

-

Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by distillation or column chromatography, to yield this compound as a clear oil.[5]

Application in Drug Discovery: The Case of ORM-12741

A compelling example of the strategic use of this compound is in the synthesis of ORM-12741 , a potent and selective antagonist of the α2C-adrenoceptor.[1][2] This compound has been investigated as a potential treatment for cognitive symptoms in Alzheimer's disease.[4][6] The synthesis of ORM-12741 highlights two key transformations of the primary amine: reductive amination and amide bond formation.

Diagram: Synthesis of ORM-12741

Caption: Key synthetic steps for ORM-12741.

Key Synthetic Transformations

The initial step in the synthesis of the core scaffold of ORM-12741 involves the reductive amination of this compound with cyclopentanone to form N-((3-Fluoro-4-methoxyphenyl)methyl)cyclopentanamine.

Diagram: Reductive Amination Workflow

Caption: Reductive amination of the building block.

Experimental Protocol: Reductive Amination

Materials:

-

This compound

-

Cyclopentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) and cyclopentanone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-((3-Fluoro-4-methoxyphenyl)methyl)cyclopentanamine.

The final step in the synthesis of ORM-12741 is the amide coupling of the secondary amine intermediate with adamantane-1-carboxylic acid.

Diagram: Amide Coupling Workflow

Caption: Amide coupling to form the final product.

Experimental Protocol: Amide Coupling

Materials:

-

N-((3-Fluoro-4-methoxyphenyl)methyl)cyclopentanamine

-

Adamantane-1-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of adamantane-1-carboxylic acid (1.0 eq) and N-((3-Fluoro-4-methoxyphenyl)methyl)cyclopentanamine (1.1 eq) in DCM or DMF at 0 °C, add HOBt (1.2 eq) and DIPEA (2.0 eq).

-

Slowly add EDC (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield ORM-12741.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists. Its unique electronic and steric properties, conferred by the 3-fluoro-4-methoxy substitution pattern, provide a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful application of this building block in the synthesis of the clinical candidate ORM-12741 underscores its importance in the development of novel therapeutics, particularly in the challenging area of neurological disorders. The synthetic protocols provided herein offer a practical guide for the efficient utilization of this key intermediate in drug discovery programs.

References

-

Rinne, J. O., et al. (2016). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 2(2), 98-106. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). ORM-12741. Retrieved from [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Medscape. (2013). Novel Add-on Drug Shows Promise in Alzheimer's Disease. Retrieved from [Link]

-

Fierce Biotech. (2013). Small biotech in the spotlight after drug boosts memory in Alzheimer's study. Retrieved from [Link]

Sources

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]